molecular formula C20H24Cl2N2O2 B2624880 1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone CAS No. 500198-70-9

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2624880
CAS No.: 500198-70-9
M. Wt: 395.32
InChI Key: YEEXQKXSAIXISH-UHFFFAOYSA-N
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Description

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C20H24Cl2N2O2 and its molecular weight is 395.32. The purity is usually 95%.
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Biological Activity

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a synthetic compound with potential biological activities. Its structure includes a pyrrole ring and a morpholine moiety, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C20H24Cl2N2O2
  • Molecular Weight : 395.32 g/mol
  • IUPAC Name : 1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(2,6-dimethylmorpholino)ethanone

Research indicates that compounds with similar structures often interact with various biological targets. The pyrrole and morpholine components may enhance the compound's ability to modulate cellular pathways, potentially affecting processes such as apoptosis, cell proliferation, and metabolic regulation.

Anticancer Activity

Studies have shown that pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The presence of the 3,4-dichlorophenyl group is associated with enhanced antimicrobial activity. Research has indicated that similar compounds can inhibit the growth of various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Some studies have suggested that pyrrole derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter levels or protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases.

Case Studies

StudyFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited cell proliferation by 50% at 10 µM
Antimicrobial ActivityEffective against E. coli and S. aureus; minimum inhibitory concentration (MIC) of 32 µg/mL
NeuroprotectionReduced oxidative stress markers in neuronal cultures; improved cell viability by 30%

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural components:

  • Pyrrole Ring : Essential for anticancer activity.
  • Morpholine Moiety : May enhance solubility and bioavailability.
  • Chlorophenyl Group : Contributes to antimicrobial efficacy.

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2/c1-12-7-17(20(25)11-23-9-13(2)26-14(3)10-23)15(4)24(12)16-5-6-18(21)19(22)8-16/h5-8,13-14H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEXQKXSAIXISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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